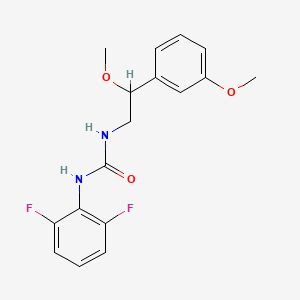

1-(2,6-二氟苯基)-3-(2-甲氧基-2-(3-甲氧基苯基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives, such as 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas, involves the reaction of substituted amines with isocyanates. Specifically, the reaction of 4-substitutedideneaminooxymethyl aniline with 2,6-difluorobenzoyl isocyanates results in good yields of the title compounds. These compounds are soluble in most organic solvents, which facilitates their use in various applications, including bioassays for insecticidal activity. The synthesis process appears to be efficient and yields compounds with significant biological activity .

Molecular Structure Analysis

The molecular structure of urea derivatives can be quite complex, with variations in substituents leading to different biological activities. For instance, the crystal structure of 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, a chitin synthesis inhibitor, has been determined. This compound crystallizes in the triclinic system with six molecules per unit cell and exhibits three different conformations in each asymmetric unit. The urea linkage in this compound is coplanar, allowing for the formation of an intramolecular hydrogen bond, which could be crucial for its biological activity .

Chemical Reactions Analysis

The chemical reactions involving urea derivatives are typically characterized by their interactions with biological targets. For example, the synthesized urea compounds demonstrate various degrees of insecticidal activity against pests such as Mythimna separata and Nephotettix cincticeps. The observed symptoms of toxicity, including discoloration, weight loss, cessation of feeding, and lethality, suggest that these compounds interact with biological systems in a manner that disrupts normal physiological processes. Additionally, one of the compounds showed acaricidal activity against Tetranychus urticae, indicating a potential for pest control applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. Theoretical investigations, including vibrational spectra and HOMO-LUMO analyses, provide insights into the electronic properties of these compounds. For instance, the HOMO of the studied compound is delocalized over the phenyl ring, while the LUMO is located over the pyrimidine ring. The intermolecular hydrogen bonding contributes to the stability of the dimeric form of the compound. The high first hyperpolarizability of the compound suggests its potential for non-linear optical applications. These properties are essential for understanding the reactivity and potential uses of urea derivatives in various fields .

科学研究应用

Directed Lithiation and Substitution Reactions

对N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲的定向锂化表明了靶向取代反应的潜力,暗示类似脲衍生物,如1-(2,6-二氟苯基)-3-(2-甲氧基-2-(3-甲氧基苯基)乙基)脲,可用于合成复杂有机分子。这种方法显示了开发具有潜在在药物化学和材料科学中应用的新化合物的前景Keith Smith, G. El‐Hiti, M. Alshammari, 2013。

合成嘧啶衍生物

基于乙酸乙酯2-乙氧基甲基-3-多氟烷基-3-氧代丙酸酯和脲的嘧啶衍生物合成研究突出了脲衍生物在杂环化合物构建中的作用,这对于药物和农药的开发至关重要M. V. Goryaeva, Y. Burgart, V. Saloutin, 2009。

有机合成中的保护基

将脲衍生物用作尿苷尿素氮的保护基,展示了它们在有机合成中的实用性,特别是在复杂反应序列中对敏感官能团的稳定作用。这种应用对于核苷酸和核苷类似物的合成至关重要M. Kurosu, Katsuhiko Mitachi, D. Mingle, 2021。

先进材料应用

探讨了尿素掺杂的ZnO薄膜作为倒置聚合物太阳能电池的电子传输层,显示出提高的功率转换效率。这表明脲衍生物在提高光电子器件性能方面具有潜力Zongtao Wang et al., 2018。

环境科学

对水中取代脲和有机磷酸酯杀虫剂的光降解和水解进行的研究揭示了这些化合物的环境命运,暗示了1-(2,6-二氟苯基)-3-(2-甲氧基-2-(3-甲氧基苯基)乙基)脲在环境化学和污染研究中的潜在研究途径G. Gatidou, E. Iatrou, 2011。

属性

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O3/c1-23-12-6-3-5-11(9-12)15(24-2)10-20-17(22)21-16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPSRXBYKARKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NC2=C(C=CC=C2F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524735.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)

![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)